2-(2-OXO-2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHYL)-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE
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Overview
Description
2-(2-OXO-2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHYL)-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE is a complex organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a benzisothiazole core and a piperazine moiety, makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXO-2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHYL)-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE can be achieved through a multi-step process. One common method involves the reaction of benzylideneacetone with electrophilic N-alkoxycarbonylbenzothiazolium species formed in situ . This one-pot approach is convenient and efficient, allowing for the formation of the desired compound with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-OXO-2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHYL)-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-OXO-2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHYL)-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-OXO-2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHYL)-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit key enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates: These compounds share a similar benzothiazole core and exhibit comparable pharmacological activities.
2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]-acetamide: Another compound with a related structure, known for its nootropic and antidepressant effects.
Uniqueness
The uniqueness of 2-(2-OXO-2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHYL)-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain cancer cell lines makes it a promising candidate for further drug development.
Properties
IUPAC Name |
1,1-dioxo-2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-21(17-25-22(27)19-10-4-5-11-20(19)30(25,28)29)24-15-13-23(14-16-24)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZTZKBMLMSQGT-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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